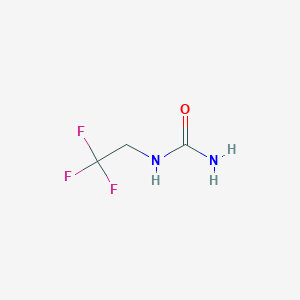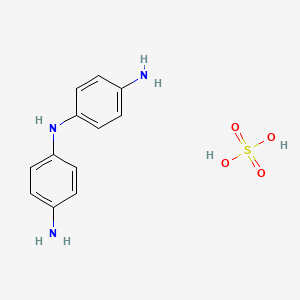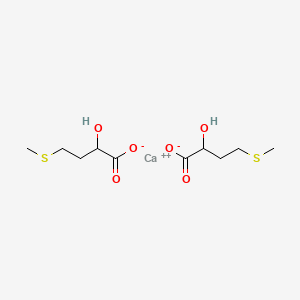
N-(2,2,2-Trifluorethyl)harnstoff
Übersicht
Beschreibung
N-(2,2,2-trifluoroethyl)urea: is an organic compound with the molecular formula C3H5F3N2O. It is characterized by the presence of a trifluoroethyl group attached to the nitrogen atom of a urea moiety. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,2,2-trifluoroethyl)urea is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts desirable properties to the synthesized molecules, such as increased lipophilicity and metabolic stability .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the bioavailability and efficacy of pharmaceutical agents .
Industry: In the agrochemical industry, N-(2,2,2-trifluoroethyl)urea is used in the synthesis of herbicides and pesticides. Its stability and reactivity make it a valuable intermediate in the production of various agrochemical products .
Wirkmechanismus
Mode of Action
It’s known that urea derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The exact interaction of N-(2,2,2-trifluoroethyl)urea with its targets requires further investigation.
Biochemische Analyse
Biochemical Properties
N-(2,2,2-trifluoroethyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, N-(2,2,2-trifluoroethyl)urea can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
N-(2,2,2-trifluoroethyl)urea has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, N-(2,2,2-trifluoroethyl)urea has been shown to affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of N-(2,2,2-trifluoroethyl)urea involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, N-(2,2,2-trifluoroethyl)urea can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,2,2-trifluoroethyl)urea can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-(2,2,2-trifluoroethyl)urea is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to N-(2,2,2-trifluoroethyl)urea can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of N-(2,2,2-trifluoroethyl)urea vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Toxicity studies have shown that high doses of N-(2,2,2-trifluoroethyl)urea can lead to adverse effects such as organ damage or altered physiological functions .
Metabolic Pathways
N-(2,2,2-trifluoroethyl)urea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic processes. For example, N-(2,2,2-trifluoroethyl)urea may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation within cells .
Transport and Distribution
The transport and distribution of N-(2,2,2-trifluoroethyl)urea within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, N-(2,2,2-trifluoroethyl)urea may localize to specific compartments or organelles, where it exerts its effects. The distribution of N-(2,2,2-trifluoroethyl)urea within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
N-(2,2,2-trifluoroethyl)urea exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For instance, N-(2,2,2-trifluoroethyl)urea may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)urea typically involves the reaction of 2,2,2-trifluoroethylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of 2,2,2-trifluoroethylamine with urea under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of N-(2,2,2-trifluoroethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cycloaddition Reagents: Azides, alkenes, alkynes.
Major Products Formed:
Substitution Products: Various substituted ureas.
Oxidation Products: Trifluoroethyl carbamates.
Cycloaddition Products: Cyclic urea derivatives.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(2,2,2-trifluoroethyl)urea
- 2,2,2-Trifluoroethylamine
- Trifluoroethyl isocyanate
Comparison: N-(2,2,2-trifluoroethyl)urea is unique due to its specific trifluoroethyl substitution on the urea moiety. This substitution enhances its chemical stability and reactivity compared to other similar compounds. For instance, N,N’-Bis(2,2,2-trifluoroethyl)urea has two trifluoroethyl groups, which can lead to different reactivity and applications .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2O/c4-3(5,6)1-8-2(7)9/h1H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHCMKXZLFVXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290950 | |
| Record name | N-(2,2,2-Trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819-60-3 | |
| Record name | 819-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,2,2-Trifluoroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone](/img/structure/B1266683.png)

![4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B1266686.png)






![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B1266700.png)



